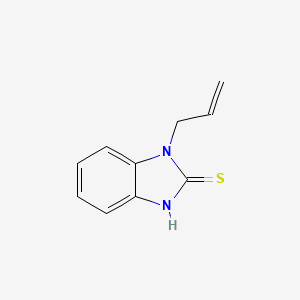

1-allyl-1H-benzimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A series of novel amide functionalized 1H-benzimidazole-2-thiol derivatives were prepared from substituted benzimidazole-2-thiol . According to the literature, benzimidazole-2-thiols could be synthesized through various methods such as the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide in the presence of ethyl alcohol and water .

Molecular Structure Analysis

The molecular structure of “1-allyl-1H-benzimidazole-2-thiol” can be found in various databases such as PubChem . It is a derivative of benzimidazole and has a similar structure to imidazole.

Chemical Reactions Analysis

Benzimidazole-2-thiols and their derivatives have been studied for their reactivity with various free radicals . The relative radical scavenging ability of these compounds showed a good correlation to the experimentally observed trends .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-allyl-1H-benzimidazole-2-thiol” can be found in various databases such as PubChem .

Aplicaciones Científicas De Investigación

Antiparasitic Activity

1H-benzimidazole-2-thiol derivatives have shown promising results in the field of antiparasitic activity . For instance, new 1H-benzimidazole-2-yl hydrazones have demonstrated combined antiparasitic and antioxidant activity. These compounds have been found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin .

Antioxidant Activity

These compounds also exhibit antioxidant properties . They have been found to be effective radical scavengers, capable of reacting with various free radicals . This makes them potentially useful in combating oxidative stress-related diseases.

Potential Use in Drug Development

Due to their antiparasitic and antioxidant activities, 1H-benzimidazole-2-thiol derivatives could be used in the development of new drugs . Their ability to interact with various biological targets makes them promising candidates for drug development.

Chemical Building Blocks

1H-benzimidazole-2-thiol and its derivatives are available for sale as chemical building blocks . They can be used in various chemical reactions to synthesize more complex molecules, potentially leading to the discovery of new compounds with useful properties.

Mecanismo De Acción

Target of Action

1-Allyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles and their derivatives have been reported to exhibit antiparasitic activity, particularly against the species Trichinella spiralis . They are also known to act as corrosion inhibitors for various metals .

Mode of Action

Benzimidazoles are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of antiparasitic activity, benzimidazolyl-2-hydrazones, a class of compounds related to 1-allyl-1H-benzimidazole-2-thiol, have been shown to be more active than clinically used anthelmintic drugs .

Biochemical Pathways

Benzimidazoles are known to react with various free radicals . This suggests that they may play a role in modulating oxidative stress, which is induced by certain parasites in the infected host .

Result of Action

Related compounds have been shown to exhibit antiparasitic and antioxidant activity . For instance, certain benzimidazolyl-2-hydrazones were found to kill parasitic larvae effectively . They also demonstrated antioxidant activity against stable free radicals .

Action Environment

The action of 1-allyl-1H-benzimidazole-2-thiol can be influenced by environmental factors. For instance, benzimidazoles are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . The presence of certain groups on the molecule can also affect its inhibitive efficiency .

Propiedades

IUPAC Name |

3-prop-2-enyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRIXERILCLYFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400545 |

Source

|

| Record name | 1-allyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-1H-benzimidazole-2-thiol | |

CAS RN |

87216-53-3 |

Source

|

| Record name | 1-allyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)